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Compound of Interest

Compound Name: 2-(p-lodophenyl)dioxolane

Cat. No.: B8413683

Executive Summary

2-(p-lodophenyl)dioxolane (also known as 4-iodobenzaldehyde ethylene acetal) is a pivotal
organo-iodine building block used extensively in medicinal chemistry and materials science.[1]
It serves a dual function:

e Protective Utility: It masks the electrophilic aldehyde functionality of 4-iodobenzaldehyde,
preventing unwanted nucleophilic attacks or oxidations.

e Synthetic Handle: The para-iodine substituent provides a high-reactivity site for palladium-
catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) or lithium-halogen
exchange, enabling the modular construction of complex biaryl or styrenyl scaffolds.[1]

This guide details its structural parameters, spectroscopic signature, validated synthesis
protocols, and reactivity profile.

Structural Characterization

The molecule consists of a 1,3-dioxolane ring fused at the C2 position to a 4-iodophenyl group.
[1] The acetal linkage renders the former aldehyde carbon tetrahedral (

), disrupting the conjugation between the oxygen atoms and the aromatic ring, thereby
stabilizing the molecule against basic and nucleophilic reagents.

Physicochemical Profile[1][2][3][4]
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Property Value /| Description

IUPAC Name 2-(4-lodophenyl)-1,3-dioxolane

Molecular Formula

Molecular Weight 276.07 g/mol

Analogous to 10602-01-4 (Bromo); Specific:
CAS Number

19523-18-3
Appearance Colorless to pale yellow oil or low-melting solid

N Soluble in DCM, THF, Toluene, EtOAc; Insoluble

Solubility )

in water

Dioxolane Ring: Envelope conformation (C2
Geometry puckered).Aromatic Ring: Planar.C-lI Bond

Length: ~2.10 A (Typical for Ar-1).[1][2][3][4]

Conformational Analysis

The 1,3-dioxolane ring typically adopts a dynamic envelope conformation to minimize torsional
strain and diaxial interactions. The phenyl substituent at C2 prefers the pseudo-equatorial
position to reduce steric repulsion with the ethylene bridge protons. This conformation is critical
for understanding the steric demand during metal-catalyzed coupling reactions.[1]

Spectroscopic Signature

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. The following data is derived from standard substituent effects and analogous
halo-acetals.

H NMR Data (400 MHz, )
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C NMR Data (100 MHz, )

» Acetal Carbon (C2):
ppm (Distinctive
signal).

e Aromatic C-I:

ppm (Significantly shielded due to the "Heavy Atom Effect" of lodine).

e Aromatic C-ipso (to acetal):

ppm.[1]

e Dioxolane Carbons:

ppm.
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Synthesis Protocol

The synthesis follows a classic Dean-Stark protection strategy.[1] This reversible reaction is
driven to completion by the azeotropic removal of water.

Reagents & Materials

e Substrate: 4-lodobenzaldehyde (1.0 equiv).[1]

o Reagent: Ethylene Glycol (1.2 — 1.5 equiv).

o Catalyst: p-Toluenesulfonic acid monohydrate (
-TSA, 0.05 equiv).[1][5]

» Solvent: Toluene (anhydrous).

Apparatus: Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure

e Setup: Charge a round-bottom flask with 4-iodobenzaldehyde (e.g., 10 mmol) and toluene
(50 mL).

« Addition: Add ethylene glycol (15 mmol) and

-TSA (0.5 mmol).

o Reflux: Heat the mixture to vigorous reflux (

). Ensure the toluene condenses into the Dean-Stark trap.[1]

e Monitoring: Continue reflux until water evolution ceases (approx. 3—5 hours). Monitor by TLC
(Hexane/EtOAc 4:1) for the disappearance of the aldehyde (

).
o Workup: Cool to room temperature. Wash the organic phase with sat.[6]

(to neutralize acid) and brine.
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 Purification: Dry over

, filter, and concentrate in vacuo. The crude oil is often pure enough (>95%), but can be
distilled or passed through a short silica plug if necessary.

Synthesis Workflow Diagram

Start: o | Mix with Ethylene Glycol Heat _ | Reflux (Dean-Stark) Complete (TLC) . [ Quench (NaHCO3) Concentrate Product:
4-lodobenzaldehyde o & p-TSAin Toluene | Water Removal | & Phase Separation jg@l 2-(p-lodophenyl)dioxolane

Click to download full resolution via product page
Figure 1: Acid-catalyzed acetalization workflow using Dean-Stark water removal.

Reactivity & Applications

The strategic value of 2-(p-iodophenyl)dioxolane lies in its orthogonal reactivity.[1] The
dioxolane ring is stable to basic, nucleophilic, and reductive conditions, allowing the iodine
handle to be manipulated without affecting the masked aldehyde.

Palladium-Catalyzed Cross-Coupling

The C-1 bond is highly labile to oxidative addition by Pd(0), making this compound an excellent
substrate for:

e Suzuki-Miyaura Coupling: Reaction with aryl/vinyl boronic acids to form biaryls.[1]
¢ Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
o Heck Reaction: Reaction with olefins to form styrenyl derivatives.

Note: The iodine atom is significantly more reactive than the corresponding bromine analog,
often allowing couplings to proceed at lower temperatures (RT to

) or with lower catalyst loadings.

Lithium-Halogen Exchange

Treatment with organolithiums (e.g.,

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8413683?utm_src=pdf-body-img
https://www.benchchem.com/product/b8413683?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-1_3-dioxolane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-1_3-dioxolane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8413683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-BuLi) or Grignard reagents (
-PrMgCl) effects a rapid |
Li exchange.[1]

e Intermediate: Generates a masked formyl-phenyllithium species.

o Application: This nucleophile can attack ketones, esters, or epoxides. The aldehyde is then
unmasked in the workup (acidic hydrolysis), effectively allowing the "addition of an aldehyde
anion" (umpolung logic).

Deprotection
The dioxolane group is cleaved to restore the aldehyde using aqueous acid.
» Standard Protocol:
(1:1) with catalytic
or
at RT.
e Mechanism: Protonation of one acetal oxygen
Ring opening

Hydrolysis.

Reaction Pathways Diagram
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2-(p-lodophenyl)dioxolane

C-C Bond Formation| Acetal Cleavage

Suzuki Coupling Li-Halogen Exchange Acid Hydrolysis
(Ar-B(OH)2, Pd(0)) (n-Buli, -78°C) (H30+, THF)
Li-Species

Biaryl-Aldehyde Acetal 4-lodobenzaldehyde

(Masked Benzaldehyde Anion)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile showing cross-coupling, metalation, and deprotection
pathways.[1]
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o Synthesis of Dioxolanes (General Protocol)

¢ Cross-Coupling Reactivity (Sequential Coupling)
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synthesis. Beilstein J. Org. Chem. 2016.[7] Available at: [Link]
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* NMR Shift Data (General 1,3-Dioxolane Reference)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. mdpi.com [mdpi.com]
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To cite this document: BenchChem. [Technical Guide: Structure & Reactivity of 2-(p-
lodophenyl)dioxolane[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8413683#what-is-the-structure-of-2-p-iodophenyl-
dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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